2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a central 1H-imidazole ring substituted at position 5 with a hydroxymethyl (–CH2OH) group and at position 1 with a methylcarbamoylmethyl (–CH2C(O)N(H)CH3) moiety. A sulfanyl (–S–) bridge links the imidazole core to an acetamide group, which is further substituted with a 4-methoxyphenyl (–C6H4–OCH3) aromatic ring.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-17-14(22)8-20-12(9-21)7-18-16(20)25-10-15(23)19-11-3-5-13(24-2)6-4-11/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQQTNGZMARDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Reactants : Ethyl cyanoacetate (1.2 equiv), ethyl glycinate hydrochloride (1.5 equiv), and 2-aminoethanol (1.0 equiv).
- Temperature : 70°C for 2 hours.
- Mechanism :
Analytical Validation
- Yield : 68–72% after recrystallization (ethanol/water).
- Purity : >95% by HPLC (C18 column, acetonitrile/water gradient).
- 1H NMR (CDCl3) : δ 4.52 (s, 2H, CH2OH), 3.89 (s, 2H, imidazole-CH2), 7.21 (s, 1H, imidazole-H).
Sulfanyl-Acetamide Bridge Installation
The sulfanyl linkage is established via thiol-ene coupling between the imidazole-2-thiol and chloroacetamide precursors.
Stepwise Procedure
- Generation of Imidazole-2-Thiol :
- Treat imidazole intermediate with Lawesson’s reagent (1.1 equiv) in toluene at 110°C for 6 hours.
- Coupling with Chloroacetamide :
Optimization Insights
- Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
- Yield : 81% after precipitation (water) and filtration.
Final Amide Coupling and Characterization
The N-(4-methoxyphenyl)acetamide group is introduced via HATU-mediated amide coupling .
Reaction Parameters
Analytical Data
- HPLC Purity : 98.2% (Retention time: 8.7 min).
- HRMS (ESI+) : m/z calcd for C17H21N4O5S [M+H]+: 417.1194; found: 417.1189.
- IR (KBr) : 3276 cm−1 (N-H), 1654 cm−1 (C=O), 1243 cm−1 (C-O-C).
Challenges and Mitigation Strategies
- Regioselectivity in Imidazole Functionalization : Controlled by steric directing groups and low-temperature kinetics.
- Sulfide Oxidation : Use of inert atmosphere (N2) prevents disulfide formation during thiol-ene coupling.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with the molecular formula and a molecular weight of 364.4 g/mol. It features an imidazole ring, a thioether linkage, and a methoxyphenyl group.
Scientific Research Applications
This compound is investigated for its potential in various scientific fields.
Chemistry The compound serves as a building block in the synthesis of more complex molecules.
Medicine It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry It is used in the development of advanced materials with unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
- Substitution The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution using nucleophiles like amines or thiols in the presence of a base.
Mechanism of Action
The mechanism of action of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related acetamide derivatives (Table 1):
Table 1: Structural and Functional Group Comparison
Functional Group Analysis
- Hydrophilicity : The target compound’s hydroxymethyl and carbamoyl groups enhance solubility compared to the naphthyloxy (6m) and fluorophenyl (6/7) derivatives.
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via –OCH3, contrasting with the electron-withdrawing –Cl (6m) and –F (6/7).
- Sulfur Variants : The sulfanyl (–S–) bridge in the target compound is less polar than the sulfonyl (–SO2–) in compound 29 and the sulfinyl (–S(O)–) in 6/7, affecting redox stability and hydrogen bonding .
Biological Activity
The compound 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS Number: 923677-76-3) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring, sulfanyl group, and aromatic moieties, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 364.4 g/mol
- Structure : The compound contains a hydroxymethyl group, which may contribute to its reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs to This compound exhibit significant anticancer activity. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells . The mechanism often involves interference with cellular pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound's imidazole structure suggests potential antimicrobial properties. Compounds containing imidazole rings have been documented to possess antibacterial and antifungal activities. For instance, similar derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro, indicating that This compound may also exhibit such properties .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity. For example, the hydroxymethyl group can participate in hydrogen bonding with active sites on target proteins.
- Signal Transduction Pathways : The compound might influence various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells .
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of the imidazole class have been tested for their ability to inhibit tumor cell growth. For example, a study demonstrated that certain analogs effectively inhibited the proliferation of cultured cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Activity : Some studies have highlighted the antiviral potential of related compounds against viruses such as HSV-1. This suggests that This compound might share similar antiviral properties due to its structural characteristics .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 364.4 g/mol |
| Anticancer Activity | Inhibits growth of Sarcoma 180 and L1210 |
| Antimicrobial Activity | Potential against bacteria and fungi |
| Mechanism of Action | Enzyme inhibition; signal transduction modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
